1-(4-Fluorophenyl)propan-1-ol
Overview
Description
The compound 1-(4-Fluorophenyl)propan-1-ol is a fluorinated organic molecule that is structurally related to several research compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar fluorinated compounds and their properties, which can be informative for understanding the characteristics of 1-(4-Fluorophenyl)propan-1-ol.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the reaction of fluorinated aromatic compounds with various reagents. For example, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involved the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile . Similarly, the synthesis of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones was achieved by propargylation followed by a click reaction . These methods could potentially be adapted for the synthesis of 1-(4-Fluorophenyl)propan-1-ol.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often determined using X-ray diffraction analysis. For instance, the crystal structure of 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one was elucidated using this technique, revealing that the unsaturated keto group is not strictly planar . Computational methods such as DFT/B3LYP are also used to predict the geometry and vibrational frequencies of these molecules . These techniques could be applied to determine the molecular structure of 1-(4-Fluorophenyl)propan-1-ol.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be influenced by the presence of the fluorine atom. For example, the presence of a fluorine atom can affect the hydrogen bonding patterns, as seen in the crystal packing of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas . The antimicrobial activity of some fluorinated compounds has also been evaluated, indicating potential biological reactivity . These insights can be useful in predicting the chemical reactions that 1-(4-Fluorophenyl)propan-1-ol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by their vibrational spectra, as well as their molecular orbital energy levels. For instance, the vibrational spectra of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone were recorded and analyzed using FT-IR and Laser-Raman spectroscopy . The influence of fluorine substituents on the liquid-crystalline properties of certain materials has also been noted, affecting melting points and phase transitions . These properties are important for understanding the behavior of 1-(4-Fluorophenyl)propan-1-ol in different environments.
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(4-Fluorophenyl)propan-1-ol has been utilized in the synthesis of novel compounds with potential antimicrobial activity. For instance, it has been used in the synthesis of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones. These compounds have shown promising results in antimicrobial studies (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Chroman Synthesis
The compound is also important in the synthesis of chromans. Research has demonstrated the effectiveness of 3-(o-Fluorophenyl)propan-1-ol in cyclising readily to chroman. This synthesis process can occur through various methods, including the use of chromium tricarbonyl complexes or specific rhodium cations (Houghton, Voyle, & Price, 1980).
Vibrational Spectroscopy and Computational Analysis
In vibrational spectroscopy and computational analysis, 1-(4-Fluorophenyl)propan-1-ol derivatives have been studied for their molecular structures and properties. Studies have included FT-IR and Laser-Raman spectroscopic analysis, providing insights into molecular geometry and interactions (Sert et al., 2014).
Organic Synthesis and Chiral Chemistry
It also plays a role in the field of organic synthesis and chiral chemistry. For example, the reduction of compounds like 1-fluoro-3-(p-tolylsulphonyl)propan-2-one to produce homochiral fluoro-organic compounds in high enantiomeric purity has been explored (Bernardi et al., 1988).
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of derivatives of 1-(4-Fluorophenyl)propan-1-ol have been a subject of research, providing valuable insights for the development of new materials and pharmaceuticals. Structural analyses have been performed using methods like X-ray crystallography (Kubicki & Codding, 2003).
properties
IUPAC Name |
1-(4-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKDCZWGZSHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990343 | |
Record name | 1-(4-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)propan-1-ol | |
CAS RN |
701-47-3 | |
Record name | α-Ethyl-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ethyl-p-fluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-ethyl-p-fluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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